1-(4-chlorobutyl)-1H-indole-2,3-dione

説明

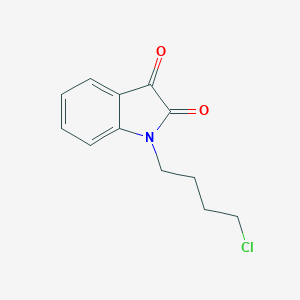

1-(4-Chlorobutyl)-1H-indole-2,3-dione is a synthetic derivative of isatin (1H-indole-2,3-dione), a heterocyclic compound with a dual ketone functionality at positions 2 and 3 of the indole scaffold. The compound features a 4-chlorobutyl substituent at the 1-position of the indole ring, which introduces steric bulk and lipophilicity.

特性

CAS番号 |

83502-69-6 |

|---|---|

分子式 |

C12H12ClNO2 |

分子量 |

237.68g/mol |

IUPAC名 |

1-(4-chlorobutyl)indole-2,3-dione |

InChI |

InChI=1S/C12H12ClNO2/c13-7-3-4-8-14-10-6-2-1-5-9(10)11(15)12(14)16/h1-2,5-6H,3-4,7-8H2 |

InChIキー |

SKPAHLIBGXSNHC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CCCCCl |

正規SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CCCCCl |

製品の起源 |

United States |

類似化合物との比較

Positional Variations in Substituents

- 1-(4-Chlorobenzyl)-1H-indole-2,3-dione (CAS 26960-66-7): This derivative replaces the 4-chlorobutyl chain with a 4-chlorobenzyl group.

- 1-(2-Bromoethyl)-1H-indole-2,3-dione (CAS 4290-78-2) : The shorter bromoethyl chain reduces steric hindrance compared to the chlorobutyl group, but the bromine atom introduces stronger electron-withdrawing effects, altering reactivity in nucleophilic substitutions .

Functional Group Modifications

- Thiosemicarbazone Derivatives (I-TSC, I-MTSC, I-DMTSC) : Substitution at the 3-position with thiosemicarbazone groups (e.g., 3-(N-methylthiosemicarbazone)) introduces chelating properties, enabling metal-binding activity. This contrasts with the diketone functionality of 1-(4-chlorobutyl)-1H-indole-2,3-dione, which is more reactive in cycloaddition or condensation reactions .

- 5-Fluoro/Trifluoromethoxy Derivatives : Substitution at the 5-position of the indole ring (e.g., 5-fluoro or trifluoromethoxy groups) enhances electronegativity, influencing HOMO-LUMO gaps and chemical reactivity. For example, 5-fluoro derivatives exhibit lower energy gaps (1.5–2.0 eV) compared to unsubstituted isatin analogs, increasing their electrophilicity .

Antiprotozoal and Cytotoxic Activity

- Bis-{5-methyl-1-(1-ethyl-but-2-ynyl)-1H-indole-2,3-dione} piperazine (5d): This dimeric compound demonstrated moderate activity against T. foetus (IC₅₀ = 12 µM) and low cytotoxicity in PC-3 cells. The ethynyl group may enhance membrane permeability, but the dimeric structure could limit bioavailability compared to monomeric 1-(4-chlorobutyl) derivatives .

- 1-Methyl-5-(trifluoromethoxy)-1H-indole-2,3-dione 3-thiosemicarbazones: These compounds showed nanomolar IC₅₀ values (70–90 nM) for IL-1R inhibition, attributed to the trifluoromethoxy group’s electron-withdrawing effects and thiosemicarbazone’s metal-binding capacity. The 4-chlorobutyl derivative’s activity would depend on its ability to mimic these electronic and steric features .

Enzyme Inhibition

- Isatin-Thiosemicarbazones: Derivatives like I-MTSC act as α-glucosidase inhibitors (IC₅₀ = 3.2 µM), leveraging the thiosemicarbazone moiety’s hydrogen-bonding capacity. The 4-chlorobutyl group’s lack of hydrogen-bond donors may reduce efficacy in such targets but could improve selectivity for other enzymes .

Physicochemical and Computational Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。